4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its multiple pyridine rings
Preparation Methods
The synthesis of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine typically involves a multi-step process. One common method includes the reaction of 2,6-dipyridin-2-ylpyridine with an appropriate alkylating agent to introduce the propoxy group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced pyridine derivatives.
Scientific Research Applications
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-related diseases.
Mechanism of Action
The mechanism of action of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine involves its ability to coordinate with metal ions. The multiple pyridine rings act as binding sites, allowing the compound to form stable complexes with various metals. These metal complexes can then participate in catalytic cycles, facilitating reactions such as hydrogen evolution or oxidation-reduction processes .
Comparison with Similar Compounds
Similar compounds to 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine include:
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile: This compound also features multiple pyridine rings and is used in similar applications, such as forming metal complexes for catalysis.
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol: Another related compound with a similar structure, used in coordination chemistry and materials science.
4’-(4-Aminophenyl)-2,2’6’,2’'-terpyridine: This compound is used in the synthesis of advanced materials and has applications in supramolecular chemistry.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct electronic properties and binding capabilities, making it highly versatile for various scientific and industrial applications.
Properties
CAS No. |
497182-10-2 |
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Molecular Formula |
C33H26N6O2 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C33H26N6O2/c1-5-14-34-26(10-1)30-20-24(21-31(38-30)27-11-2-6-15-35-27)40-18-9-19-41-25-22-32(28-12-3-7-16-36-28)39-33(23-25)29-13-4-8-17-37-29/h1-8,10-17,20-23H,9,18-19H2 |
InChI Key |
KKHLYMSUQQOYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCCOC4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
Origin of Product |
United States |
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